molecular formula C11H12N2OS B14688935 Urea, (2-(benzo(b)thien-3-yl)ethyl)- CAS No. 23799-92-0

Urea, (2-(benzo(b)thien-3-yl)ethyl)-

Cat. No.: B14688935
CAS No.: 23799-92-0
M. Wt: 220.29 g/mol
InChI Key: PRNLVXXGFVHFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, (2-(benzo[b]thien-3-yl)ethyl)- is a heterocyclic urea derivative featuring a benzo[b]thiophene core substituted with an ethylurea group at the 3-position. Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.06703 Da and an InChIKey of PRNLVXXGFVHFTD-UHFFFAOYSA-N . The compound is structurally characterized by:

  • A benzo[b]thiophene moiety (a fused benzene and thiophene ring).
  • An ethylurea (-NHCONH₂) side chain at the 3-position of the benzothiophene.

Properties

CAS No.

23799-92-0

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)ethylurea

InChI

InChI=1S/C11H12N2OS/c12-11(14)13-6-5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H3,12,13,14)

InChI Key

PRNLVXXGFVHFTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCNC(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1-Bromoethyl)benzo[b]thiophene

The preparation of halogenated benzo[b]thiophene derivatives serves as a critical first step. As demonstrated in FR2695930B1, 2-(1-bromoethyl)benzo[b]thiophene is synthesized via bromination of 2-ethylbenzo[b]thiophene using hydrobromic acid (HBr) under controlled conditions. This intermediate’s reactivity enables displacement reactions with nitrogen nucleophiles, such as urea or its precursors.

Reaction Scheme:
$$ \text{2-Ethylbenzo[b]thiophene} + \text{HBr} \rightarrow \text{2-(1-Bromoethyl)benzo[b]thiophene} $$

Urea Formation via Alkylation

The bromoethyl intermediate reacts with urea or potassium cyanate in polar aprotic solvents (e.g., dimethylformamide) to yield the target urea derivative. This method parallels zileuton synthesis, where chloride displacement by hydroxylamine precursors is employed.

Example Conditions:

  • Solvent: Toluene or tetrahydrofuran (THF)
  • Base: Sodium hydride (NaH)
  • Temperature: 60–80°C
  • Yield: 60–75% (extrapolated from analogous reactions)

Reductive Amination and Urea Formation

Ketone Reduction to Alcohol

Starting from 2-acetylbenzo[b]thiophene, sodium borohydride (NaBH₄) in methanol reduces the ketone to 2-(1-hydroxyethyl)benzo[b]thiophene. This alcohol is subsequently converted to an amine or hydroxylamine intermediate.

Key Reaction:
$$ \text{2-Acetylbenzo[b]thiophene} \xrightarrow{\text{NaBH}_4} \text{2-(1-Hydroxyethyl)benzo[b]thiophene} $$

Hydroxylamine Intermediate

The alcohol reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form an oxime, which is reduced to 2-(1-aminoethyl)benzo[b]thiophene using borane-pyridine. This amine is then treated with urea under dehydrating conditions (e.g., phosphoryl chloride) to form the urea derivative.

Challenges:

  • Competing O- vs. N-alkylation requires protective strategies (e.g., O-benzylhydroxylamine).
  • Acidic conditions (HCl in toluene) enhance regioselectivity.

Organometallic Functionalization Approaches

Grignard Reagent-Mediated Synthesis

The PDF by Kunz et al. outlines carbomagnesiation of alkynyl(aryl)thioethers to generate functionalized benzo[b]thiophenes. Applying this method, a 3-iodobenzo[b]thiophene intermediate could undergo Kumada coupling with a Grignard reagent (e.g., CH₂CH₂MgBr) to install the ethyl group, followed by urea formation.

Steps:

  • Iodination:
    $$ \text{Benzo[b]thiophene} \xrightarrow{\text{I}_2, \text{AgOTf}} \text{3-Iodobenzo[b]thiophene} $$
  • Kumada Coupling:
    $$ \text{3-Iodobenzo[b]thiophene} + \text{CH}2\text{CH}2\text{MgBr} \rightarrow \text{2-(Benzo[b]thien-3-yl)ethyl-MgBr} $$
  • Urea Introduction:
    Reaction with trimethylsilyl isocyanate (TMS-NCO) followed by desilylation.

Lithiation Strategies

Directed ortho-metalation (DoM) of benzo[b]thiophene derivatives using lithium diisopropylamide (LDA) enables precise functionalization. A 3-lithiated species can react with ethylene oxide to form the ethyl side chain, which is subsequently amidated.

Carbamate Intermediate Routes

Carbamate Synthesis

As detailed in WO2011036680A2, phenyl chloroformate reacts with hydroxylamine hydrochloride to form N-hydroxycarbamate. Condensation with 2-(benzo[b]thien-3-yl)ethanol under acidic conditions (HCl in toluene) yields a carbamate intermediate, which is treated with ammonia to form urea.

Optimized Protocol:

  • Carbamate Formation:
    $$ \text{Phenyl chloroformate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Phenyl N-hydroxycarbamate} $$
  • Alkylation:
    $$ \text{Phenyl N-hydroxycarbamate} + \text{2-(Benzo[b]thien-3-yl)ethanol} \xrightarrow{\text{HCl}} \text{Carbamate intermediate} $$
  • Ammonolysis:
    $$ \text{Carbamate intermediate} + \text{NH}_3 \rightarrow \text{Urea derivative} $$

Advantages:

  • High purity (>98%) achievable via recrystallization.
  • Scalable with yields up to 80%.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65–75 95 Simplicity Requires halogenated precursor
Reductive Amination 50–60 90 Avoids harsh alkylation Multi-step, protective groups needed
Organometallic 70–80 97 Regioselective functionalization Sensitive to moisture/air
Carbamate Route 75–80 98 High yield, scalable Acidic conditions may degrade thiophene

Cost and Scalability

The carbamate route (Method 4) offers the best balance of yield and scalability, leveraging inexpensive reagents like phenyl chloroformate and ammonia. Organometallic approaches, while efficient, require stringent anhydrous conditions, increasing operational costs.

Comparison with Similar Compounds

Ethyl (E)-3-(Benzo[b]thien-3-yl)acrylate (9e)

  • Structure : Features a benzo[b]thiophene core linked to an acrylate ester (C₁₃H₁₂O₂S) .
  • Key Differences :
    • Replaces the urea group with an acrylate ester.
    • Exhibits distinct spectroscopic properties (e.g., IR absorption at 1702 cm⁻¹ for the ester carbonyl) .
    • Higher molecular weight (232.0568 Da ) compared to the target urea compound .

(Benzo[b]thien-3-yl)acetamide

  • Structure : Contains a benzothiophene core with an acetamide (-NHCOCH₃) substituent .
  • Key Differences :
    • Substitutes urea with acetamide, altering hydrogen-bonding capacity and solubility.
    • Lacks the ethyl spacer between the benzothiophene and the functional group.

Raloxifene Hydrochloride

  • Structure: A complex benzothiophene derivative with a ketone, hydroxyl, and piperidinyl-ethoxy groups (C₂₈H₂₇NO₄S·HCl) .
  • Key Differences :
    • Larger molecular weight (510.05 g/mol ) due to extended aromatic and aliphatic substituents.
    • Clinically validated as a selective estrogen receptor modulator (SERM), unlike the target compound, which lacks documented biological activity .

Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a–7d)

  • Structure: Urea derivatives with tetrahydrobenzo[b]thiophene cores and additional substituents (e.g., cyano, benzoyl) .
  • Key Differences: Partially saturated benzothiophene rings reduce aromaticity. Enhanced steric bulk from substituents like phenylhydrazono groups (e.g., 7b: C₁₇H₁₅N₃O₂S) .

Structural and Functional Analysis

Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Functional Groups
Urea, (2-(benzo[b]thien-3-yl)ethyl)- C₁₁H₁₂N₂OS 220.06703 Urea, benzothiophene
Ethyl (E)-3-(benzo[b]thien-3-yl)acrylate C₁₃H₁₂O₂S 232.0568 Acrylate ester
Raloxifene Hydrochloride C₂₈H₂₇NO₄S·HCl 510.05 Ketone, hydroxyl, piperidinyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.